molecular formula C7H8N4 B1615619 6-Amino-1-methyl-1H-benzotriazole CAS No. 26861-23-4

6-Amino-1-methyl-1H-benzotriazole

Cat. No. B1615619
CAS RN: 26861-23-4
M. Wt: 148.17 g/mol
InChI Key: ILZYOUAFELGUSF-UHFFFAOYSA-N
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Description

“6-Amino-1-methyl-1H-benzotriazole” is a derivative of benzotriazole, which is a heterocyclic compound with the chemical formula C6H5N3 . Its five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . It is a white-to-light tan solid and has a variety of uses, for instance, as a corrosion inhibitor for copper .


Synthesis Analysis

Benzotriazole methodology, which is recognized as a versatile, useful, and successful synthesis protocol, has grown from an obscure level to very high popularity . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Molecular Structure Analysis

The molecular structure of “6-Amino-1-methyl-1H-benzotriazole” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2 . It is a very weak Brønsted base with pKa < 0 . Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons . Applying this property, the BTA can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .


Physical And Chemical Properties Analysis

Benzotriazole has a molar mass of 119.127 g·mol−1 . It has a density of 1.36 g/mL , a melting point of 100 °C , and a boiling point of 350 °C . It is soluble in water at 20 g/L .

Scientific Research Applications

Safety and Hazards

Benzotriazole is harmful by inhalation, in contact with skin and if swallowed . It is irritating to eyes, respiratory system and skin . Heating may cause an explosion .

Future Directions

Benzotriazole methodology has attracted growing attention from synthetic organic chemists due to several advantages over other methodologies . It has been drawing enormous attention and is being explored in organic synthesis as a synthetic auxiliary and catalyst as well in several reactions . All these features have heightened the interest of chemists and given enormous impetus to develop new benzotriazole-mediated heterocyclic skeletons .

properties

IUPAC Name

3-methylbenzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZYOUAFELGUSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343549
Record name 6-Amino-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-methyl-1H-benzotriazole

CAS RN

26861-23-4
Record name 6-Amino-1-methyl-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-benzotriazol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Methyl-5-nitrobenzotriazole (0.8 g) was reduced by SnCl2 (4.5 g) at 0° C. in 5 mL of conc. HCl. The pH of the reaction mixture was adjusted to basic and the mixture was extracted with EtOAc. The product, 5-amino-3-methylbenzotriazole (0.6 g), obtained after removal of the solvent, was used for the next reaction without further purification.
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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